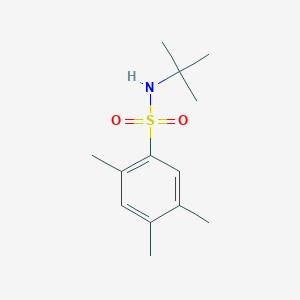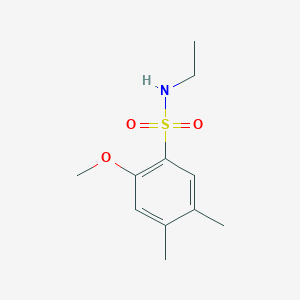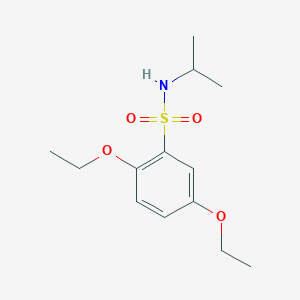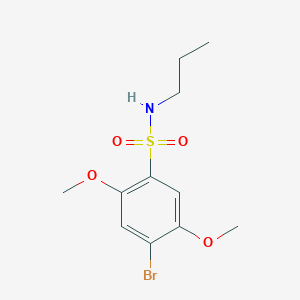![molecular formula C13H22N2O2S B225510 N-[3-(dimethylamino)propyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B225510.png)
N-[3-(dimethylamino)propyl]-2,5-dimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(dimethylamino)propyl]-2,5-dimethylbenzenesulfonamide, commonly known as DIDS, is a sulfonamide derivative that has been extensively studied for its biological and pharmacological properties. DIDS is a potent inhibitor of a variety of ion channels and transporters, and it has been used in research to elucidate the function of these proteins.
作用机制
DIDS acts as an inhibitor of ion channels and transporters by binding to specific sites on the protein. It has been shown to interact with the transmembrane domains of chloride channels and anion exchangers, blocking the movement of ions across the membrane. DIDS has also been shown to interact with the ATP-binding site of some potassium channels, preventing the channel from opening in response to changes in membrane potential.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DIDS depend on the specific ion channel or transporter being targeted. Inhibition of chloride channels can lead to alterations in the electrical properties of cells, while inhibition of anion exchangers can affect the pH balance of cells. Inhibition of potassium channels can affect the excitability of cells and lead to changes in heart rate and blood pressure.
实验室实验的优点和局限性
One advantage of using DIDS in lab experiments is its potency as an inhibitor of ion channels and transporters. This allows for precise control of the function of these proteins in cells and tissues. However, one limitation is that DIDS can have off-target effects on other proteins, which can complicate the interpretation of results.
未来方向
There are several future directions for research on DIDS. One area of interest is the development of more specific inhibitors of ion channels and transporters, which would allow for greater precision in manipulating the function of these proteins. Another area of interest is the investigation of the role of transporters in drug uptake and efflux, which could lead to the development of more effective drug therapies. Finally, the study of the physiological effects of DIDS in vivo could provide insights into its potential as a therapeutic agent.
合成方法
DIDS can be synthesized by reacting 2,5-dimethylbenzenesulfonyl chloride with N,N-dimethyl-1,3-propanediamine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or chromatography.
科学研究应用
DIDS has been used in a wide range of scientific research applications, including the study of ion channels and transporters in various tissues and cells. It has been shown to inhibit chloride channels, anion exchangers, and some types of ATP-sensitive potassium channels. DIDS has also been used to investigate the role of transporters in the uptake and efflux of drugs in cells.
属性
分子式 |
C13H22N2O2S |
|---|---|
分子量 |
270.39 g/mol |
IUPAC 名称 |
N-[3-(dimethylamino)propyl]-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C13H22N2O2S/c1-11-6-7-12(2)13(10-11)18(16,17)14-8-5-9-15(3)4/h6-7,10,14H,5,8-9H2,1-4H3 |
InChI 键 |
IBOAEXMWRSIXIC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCCN(C)C |
规范 SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCCN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![1-[(2,4-Dimethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B225480.png)




